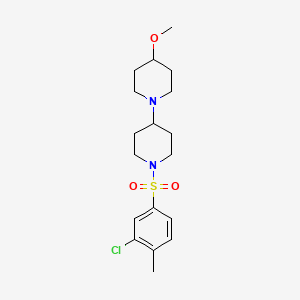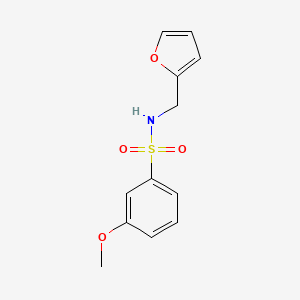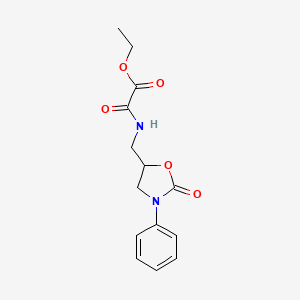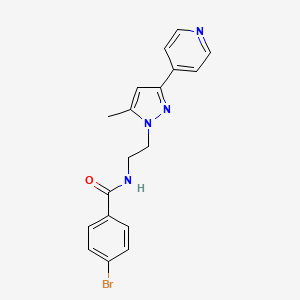
N-(3-(2-methylthiazol-4-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be characterized by the presence of a tetrahydro-2H-pyran ring, a phenyl ring, and a thiazole ring, along with an amide functional group. The exact structure would need to be confirmed using spectroscopic techniques such as NMR and IR .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the amide group might be hydrolyzed under acidic or basic conditions. The thiazole ring might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, such as the compound , have shown promising antimicrobial activity . They have been effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species .
Anticancer Activity
Thiazole derivatives have also been studied for their potential anticancer properties . They have shown promising results against various cancer cell lines, including breast cancer .
Anti-inflammatory Activity
Compounds containing the thiazole moiety have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antioxidant Activity
Some thiazole-based compounds have shown potent antioxidant activity . This suggests they could be used in the treatment of diseases caused by oxidative stress.
Antidiabetic Activity
Thiazole derivatives have also been associated with antidiabetic activity . This suggests potential applications in the treatment of diabetes.
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases.
Antihypertensive Activity
Thiazole derivatives have demonstrated antihypertensive properties . This suggests potential applications in the treatment of hypertension.
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs . This suggests potential applications in the treatment of HIV/AIDS.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound, also known as “N-(3-(2-methylthiazol-4-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” or “F5791-1071”, is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R, also known as cFMS, is a type of protein kinase that plays a crucial role in the survival and maintenance of monocytes, macrophages, and osteoclasts .
Mode of Action
F5791-1071 is a selective CSF-1R inhibitor . It works by binding to the CSF-1R, thereby inhibiting its activity. This inhibition prevents the survival and maintenance of cells that are regulated by CSF-1R signaling, such as monocytes, macrophages, and osteoclasts .
Biochemical Pathways
The inhibition of CSF-1R by F5791-1071 affects the CSF-1R signaling pathway . This pathway is critical for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts. By inhibiting CSF-1R, F5791-1071 disrupts this pathway, leading to reduced survival and maintenance of these cells .
Pharmacokinetics
F5791-1071 has demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical studies . It exhibits high permeability in Caco-2 cells, indicating good absorption potential. . These properties contribute to its bioavailability, making it an effective therapeutic agent.
Result of Action
The inhibition of CSF-1R by F5791-1071 leads to a reduction in the survival and maintenance of monocytes, macrophages, and osteoclasts . This can have significant effects at the molecular and cellular levels, including the potential to halt cancer progression by reprogramming the tumor microenvironment .
properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-16-23-20(15-27-16)17-6-5-9-19(14-17)24-21(25)22(10-12-26-13-11-22)18-7-3-2-4-8-18/h2-9,14-15H,10-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFIVNUMJGBBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylthiazol-4-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)
![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3003968.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3003975.png)

![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)
![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)
![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)
